molecular formula C23H24N2OS B6079076 1-(2,2-Diphenylethyl)-3-(4-ethoxyphenyl)thiourea

1-(2,2-Diphenylethyl)-3-(4-ethoxyphenyl)thiourea

Cat. No.: B6079076
M. Wt: 376.5 g/mol
InChI Key: ZBMWPDQOFOKXQL-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylethyl)-3-(4-ethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group attached to a 2,2-diphenylethyl and a 4-ethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Diphenylethyl)-3-(4-ethoxyphenyl)thiourea can be synthesized through the reaction of 2,2-diphenylethylamine with 4-ethoxyphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diphenylethyl)-3-(4-ethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

1-(2,2-Diphenylethyl)-3-(4-ethoxyphenyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its ability to interfere with the growth of certain pests and weeds.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2,2-Diphenylethyl)-3-(4-ethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit enzymes such as tyrosine kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. In agriculture, it may interfere with the metabolic processes of pests or weeds, leading to their death.

Comparison with Similar Compounds

1-(2,2-Diphenylethyl)-3-(4-ethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)thiourea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2,2-Diphenylethyl)-3-(4-chlorophenyl)thiourea: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness: The presence of the ethoxy group in this compound may impart unique properties, such as increased lipophilicity or altered reactivity, making it distinct from other thiourea derivatives.

Properties

IUPAC Name

1-(2,2-diphenylethyl)-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c1-2-26-21-15-13-20(14-16-21)25-23(27)24-17-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,22H,2,17H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMWPDQOFOKXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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